3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one
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Overview
Description
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes methoxy groups and a methylphenyl group attached to an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methylphenyl isocyanate with 3,5-dimethoxy-4,4-dimethylimidazolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine: A psychedelic compound with a similar methoxy substitution pattern.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
4,5-Dimethyl-1,3-dioxol-2-one: A compound used in the synthesis of various derivatives.
Uniqueness
3,5-Dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
61532-28-3 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3,5-dimethoxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C14H20N2O3/c1-10-6-8-11(9-7-10)15-12(18-4)14(2,3)16(19-5)13(15)17/h6-9,12H,1-5H3 |
InChI Key |
KBZOIWPKYHFQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(N(C2=O)OC)(C)C)OC |
Origin of Product |
United States |
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